Dipentyl fumarate

概要

説明

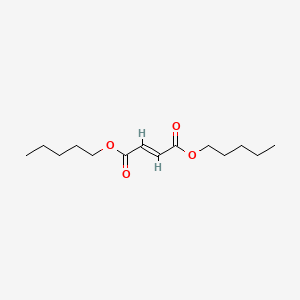

Dipentyl fumarate is an organic compound with the molecular formula C14H24O4 It is an ester derived from fumaric acid and pentanol

準備方法

Synthetic Routes and Reaction Conditions

Dipentyl fumarate can be synthesized through the esterification of fumaric acid with pentanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. This method allows for the efficient and scalable production of the compound, ensuring high yields and purity. The process involves the use of fumaric acid and pentanol in the presence of a suitable catalyst, with the reaction conditions optimized for maximum efficiency.

化学反応の分析

Types of Reactions

Dipentyl fumarate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: The ester group in this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: The major products are carboxylic acids.

Reduction: The major products are alcohols.

Substitution: The major products depend on the nucleophile used, resulting in various substituted esters.

科学的研究の応用

Chemical Reactions

Dipentyl fumarate can undergo various chemical reactions:

- Oxidation : Converts to corresponding carboxylic acids.

- Reduction : Forms alcohols through reducing agents like lithium aluminum hydride.

- Substitution : The ester group can participate in nucleophilic substitution reactions.

These reactions expand its utility as a reagent in organic synthesis and as a building block for more complex molecules.

Chemistry

In chemistry, this compound serves as a reagent in organic synthesis, allowing for the construction of various chemical entities. Its unique structure provides distinct reactivity profiles compared to other fumarate esters, making it valuable for creating specific compounds.

Biology

Research into this compound's biological activities has revealed its potential to interact with cellular pathways. It primarily targets the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. By activating this pathway, this compound may enhance the expression of antioxidant genes, thereby reducing oxidative damage within cells.

Medicine

This compound's therapeutic applications are currently under investigation. Similar to dimethyl fumarate, it shows promise in drug delivery systems and as a potential treatment for conditions linked to oxidative stress and inflammation. Ongoing studies aim to elucidate its efficacy in managing diseases characterized by these pathological processes.

Industrial Applications

In the industrial sector, this compound is utilized in producing polymers and resins due to its chemical stability and reactivity. Its properties make it suitable for applications where durable materials are required.

Case Studies and Research Findings

- Neuroprotective Effects : Studies have shown that compounds similar to this compound can enhance mitophagy through the Nrf2 pathway in neurodegenerative disease models. This suggests potential applications in treating conditions like Parkinson's disease by promoting mitochondrial health .

- Antioxidant Activity : Research indicates that this compound may exhibit antioxidant properties by up-regulating genes involved in the oxidative stress response. This effect could be beneficial in developing therapies for diseases exacerbated by oxidative damage .

- Therapeutic Potential : Preliminary findings suggest that this compound could be explored as a treatment option for obesity and metabolic disorders due to its ability to modulate inflammatory responses and improve metabolic profiles .

作用機序

The mechanism of action of dipentyl fumarate involves its interaction with various molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release fumaric acid and pentanol, which can then participate in various biochemical processes. Fumaric acid is known to play a role in the Krebs cycle, a crucial metabolic pathway in cellular respiration.

類似化合物との比較

Similar Compounds

Dimethyl fumarate: An ester of fumaric acid and methanol, used in the treatment of multiple sclerosis.

Diethyl fumarate: An ester of fumaric acid and ethanol, used in organic synthesis.

Dibutyl fumarate: An ester of fumaric acid and butanol, used in polymer production.

Uniqueness

Dipentyl fumarate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its longer alkyl chain compared to dimethyl and diethyl fumarate results in different solubility and reactivity profiles, making it suitable for specific applications in industry and research.

生物活性

Dipentyl fumarate is a chemical compound that has garnered attention in scientific research for its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, applications in various fields, and relevant case studies that highlight its biological significance.

Target Pathway

this compound primarily targets the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. This pathway plays a crucial role in cellular defense against oxidative stress and inflammation. By activating Nrf2, this compound is believed to enhance the expression of various antioxidant genes, thereby mitigating oxidative damage within cells.

Mode of Action

The compound interacts with cellular targets by up-regulating the Nrf2 pathway, leading to multiple downstream effects that include:

- Reduction of Inflammation : Activation of Nrf2 results in decreased levels of pro-inflammatory cytokines.

- Oxidative Stress Response : It enhances the cellular antioxidant capacity by promoting the synthesis of glutathione and other protective molecules.

Pharmacokinetics

This compound exhibits pharmacokinetic properties similar to other fumarates, particularly dimethyl fumarate (DMF). Upon oral ingestion, it is metabolized rapidly in the gastrointestinal tract into its primary active metabolite, which is believed to exert most of its biological effects. The pharmacokinetic profile suggests a rapid absorption and distribution throughout the body, allowing for effective therapeutic action.

Applications in Research

This compound has several significant applications across various fields:

- Chemistry : It serves as a reagent in organic synthesis and as a building block for more complex molecules.

- Biology : Ongoing studies are investigating its interactions with biomolecules and potential roles in cellular signaling pathways.

- Medicine : Research is focused on its therapeutic applications, particularly in drug delivery systems and as a potential treatment for conditions linked to oxidative stress and inflammation.

- Industry : The compound is utilized in producing polymers and resins due to its chemical stability.

Neuroprotective Effects

A notable area of research involves the neuroprotective effects of this compound analogs (like DMF) in models of neurodegenerative diseases. For instance, studies have shown that DMF can enhance mitophagy through the Nrf2/BNIP3/PINK1 axis in Parkinson's disease models. This mechanism helps maintain neuronal health by promoting mitochondrial quality control .

In Vitro Studies on Oligodendrocytes

In vitro studies using oligodendrocyte lineage cells have demonstrated that DMF promotes differentiation and survival under inflammatory conditions. This effect is attributed to its antioxidant properties and ability to modulate lipid metabolism, which is crucial for oligodendrocyte function and myelination .

Summary of Key Findings

特性

IUPAC Name |

dipentyl (E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O4/c1-3-5-7-11-17-13(15)9-10-14(16)18-12-8-6-4-2/h9-10H,3-8,11-12H2,1-2H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCMRHDORQSGIS-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C=CC(=O)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC(=O)/C=C/C(=O)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20314-74-3 | |

| Record name | Diamyl fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020314743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIAMYL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WQZ5X9XLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。